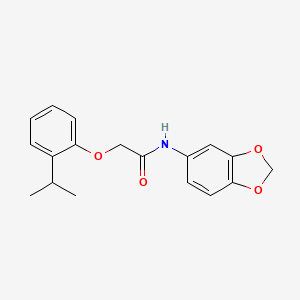

![molecular formula C17H18N2O2 B4686586 N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4686586.png)

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide

Übersicht

Beschreibung

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide is a compound of interest due to its potential in various chemical and pharmacological applications. Its unique structure allows for a range of chemical reactions and properties that can be leveraged for different purposes.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including tandem oxidative aminocarbonylation processes. For instance, compounds such as 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives are synthesized from readily available starting materials through reactions that exhibit significant stereoselectivity, forming preferentially or exclusively Z isomers. These syntheses are typically carried out in the presence of palladium catalysts in dimethylacetamide (DMA) solvent under a carbon monoxide-air mixture at high pressures, demonstrating the intricate conditions required for the synthesis of such compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals a complex interplay of intramolecular and intermolecular forces. For example, certain benzamide compounds exhibit intramolecular N-H···O hydrogen bonds that contribute to the stability of their structures. Additionally, these compounds may form dimers or chains through hydrogen bonding and π-π interactions, indicating the importance of these interactions in defining the solid-state structure of benzamide derivatives (Kranjc et al., 2011).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, leading to a wide range of products with different properties. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation results in the formation of quinazolinones and oxadiazoles, showcasing the versatility of benzamide compounds in chemical synthesis (Reddy et al., 1986).

Safety and Hazards

The safety data sheet for Benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drug, pesticide, or biocidal product use . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

The primary targets of N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide are currently unknown. This compound is structurally similar to other benzamides, which are known to interact with various proteins and receptors in the body

Mode of Action

It is known that benzamides typically act by binding to their target proteins and modulating their activity . The presence of the dimethylamino and methylbenzoyl groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Given its structural similarity to other benzamides, it may be involved in pathways related to the function of its target proteins

Pharmacokinetics

As a benzamide derivative, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its metabolism and excretion patterns would need to be determined through further pharmacokinetic studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamides, it may modulate the activity of its target proteins, leading to changes in cellular processes . More research is needed to elucidate these effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-7-9-13(10-8-12)16(20)18-15-6-4-5-14(11-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPHFPKYVJAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

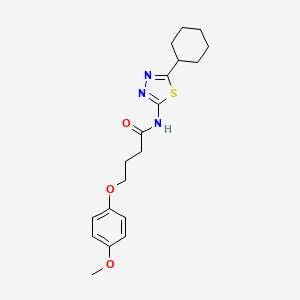

![N-benzyl-2-[2-(3,4-dimethylphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4686513.png)

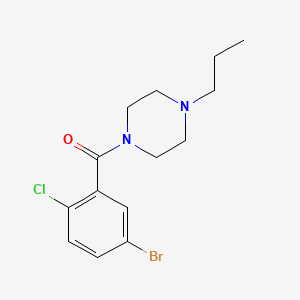

![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)

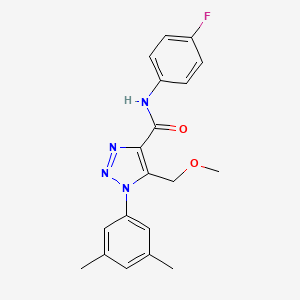

![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)

![2-methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4686549.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)

![7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine](/img/structure/B4686610.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4686611.png)

![N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686626.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4686628.png)